molecular formula C20H24BrN5O2 B15029915 1-(4-bromobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

1-(4-bromobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15029915
M. Wt: 446.3 g/mol
InChI Key: AHFSMXJYZIFBMZ-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a bromophenyl group, a methylpiperidine moiety, and a tetrahydropurine core

Properties

Molecular Formula

C20H24BrN5O2

Molecular Weight

446.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-3,7-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione

InChI

InChI=1S/C20H24BrN5O2/c1-13-8-10-25(11-9-13)19-22-17-16(23(19)2)18(27)26(20(28)24(17)3)12-14-4-6-15(21)7-5-14/h4-7,13H,8-12H2,1-3H3

InChI Key

AHFSMXJYZIFBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the bromophenyl and methylpiperidine intermediates. These intermediates are then coupled with the tetrahydropurine core through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate the interactions between small molecules and biological targets.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications.

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